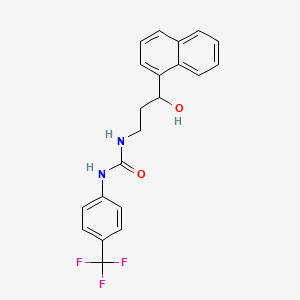

1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic organic compound characterized by the presence of a hydroxy group, a naphthalene ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea typically involves the following steps:

Formation of the Hydroxy-Substituted Intermediate: The initial step involves the reaction of naphthalene with a suitable alkylating agent to introduce the hydroxy group at the desired position.

Coupling with Trifluoromethyl-Substituted Phenyl Isocyanate: The hydroxy-substituted intermediate is then reacted with 4-(trifluoromethyl)phenyl isocyanate under controlled conditions to form the urea linkage.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

Reduction: The urea linkage can be reduced to form corresponding amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the urea linkage play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

- 1-(3-Hydroxy-3-(phenyl)propyl)-3-(4-(trifluoromethyl)phenyl)urea

- 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-methylphenyl)urea

- 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-chlorophenyl)urea

Uniqueness

1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where these properties are desirable for drug development.

Biological Activity

1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a trifluoromethyl group, which is known to enhance the biological activity of various drugs by improving their pharmacokinetic properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Structural Features:

- Hydroxy Group : Contributes to hydrogen bonding and solubility.

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

- Naphthalene Ring : Provides a planar structure that may facilitate interactions with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. For instance, the incorporation of a trifluoromethyl group in phenolic compounds has been shown to enhance their potency against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

| Escherichia coli | Varies based on structural modifications |

These findings suggest that the compound may possess bactericidal properties, particularly against Gram-positive bacteria, by inhibiting protein synthesis and affecting nucleic acid production .

Antifungal Activity

The compound's potential antifungal activity was also assessed. It demonstrated moderate efficacy against Candida species, with biofilm inhibition rates reaching up to 90% in some cases. This suggests that the compound could be beneficial in treating fungal infections that are resistant to conventional therapies .

The mechanism underlying the biological activity of this compound appears to involve:

- Inhibition of Protein Synthesis : Disruption of ribosomal function leading to bactericidal effects.

- Biofilm Disruption : The ability to penetrate and disrupt biofilms formed by pathogenic microorganisms.

Study 1: Antibacterial Activity Evaluation

In a study evaluating various derivatives of similar structures, it was found that the trifluoromethyl-substituted compounds exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. The study utilized a range of bacterial strains, including resistant strains, highlighting the potential for developing new antibacterial agents from this class of compounds .

Study 2: Efficacy Against Biofilms

Another research effort focused on the efficacy of this compound against biofilms formed by Staphylococcus aureus. The results indicated that treatment with the compound reduced biofilm formation significantly, suggesting its potential use in clinical settings where biofilm-associated infections are prevalent .

Properties

IUPAC Name |

1-(3-hydroxy-3-naphthalen-1-ylpropyl)-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N2O2/c22-21(23,24)15-8-10-16(11-9-15)26-20(28)25-13-12-19(27)18-7-3-5-14-4-1-2-6-17(14)18/h1-11,19,27H,12-13H2,(H2,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTALJRSRZKWHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)NC3=CC=C(C=C3)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.